
Spectroscopic Data of 5-Ethoxy-2-fluorophenol:
A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5-Ethoxy-2-fluorophenol

Cat. No.: B1612073 Get Quote

Introduction
5-Ethoxy-2-fluorophenol is a substituted aromatic compound featuring a hydroxyl, a fluorine,

and an ethoxy group attached to a benzene ring. As with many substituted phenols, it serves

as a valuable building block in the synthesis of more complex molecules, particularly within the

pharmaceutical and agrochemical industries. The precise arrangement of its functional groups

necessitates unambiguous structural confirmation, for which a multi-technique spectroscopic

approach is indispensable.

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 5-Ethoxy-2-fluorophenol. The interpretation herein

is grounded in fundamental principles of spectroscopy, offering researchers and drug

development professionals a comprehensive reference for the characterization of this and

structurally related compounds.

Molecular Structure and Spectroscopic Overview
The structural features of 5-Ethoxy-2-fluorophenol—an aromatic ring, a phenolic hydroxyl

group, an ether linkage, and a carbon-fluorine bond—each give rise to characteristic signals in

different spectroscopic techniques. An integrated analysis of ¹H NMR, ¹³C NMR, IR, and MS

provides a self-validating system for structural elucidation.

A logical workflow for the spectroscopic analysis of a novel or synthesized compound like 5-
Ethoxy-2-fluorophenol is crucial for efficient and accurate characterization.
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Caption: Workflow for Spectroscopic Structural Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed

information about the chemical environment, connectivity, and number of hydrogen (¹H) and

carbon (¹³C) atoms.

Experimental Protocol: NMR
Sample Preparation: Dissolve approximately 5-10 mg of 5-Ethoxy-2-fluorophenol in 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).

Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹³C NMR, proton

decoupling is typically used to simplify the spectrum to singlets for each unique carbon,

though couplings to fluorine will persist.[1]

Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction.

¹H NMR Data and Interpretation
The ¹H NMR spectrum reveals the number of different proton environments and their

neighboring protons through spin-spin splitting.[2][3]

Chemical Shift (δ,
ppm)

Integration Multiplicity Assignment

~6.95 1H t H-3

~6.65 1H dd H-4

~6.55 1H dd H-6

~5.50 1H s (broad) -OH

4.01 2H q -OCH₂CH₃

1.39 3H t -OCH₂CH₃

Interpretation:

Aromatic Protons (δ 6.5-7.0): The three protons on the benzene ring appear in the

characteristic aromatic region. Their specific shifts and splitting patterns are dictated by the

electronic effects of the -OH, -F, and -OC₂H₅ substituents. The fluorine atom, being ortho to

H-3, will cause a characteristic splitting pattern.

Phenolic Proton (δ ~5.50): The hydroxyl proton signal is typically a broad singlet and its

chemical shift can vary with concentration and solvent.
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Ethoxy Group (δ 4.01, 1.39): The ethoxy group gives a classic quartet for the methylene (-

OCH₂) protons, split by the three adjacent methyl protons, and a triplet for the methyl (-CH₃)

protons, split by the two adjacent methylene protons.

¹³C NMR Data and Interpretation
The ¹³C NMR spectrum indicates the number of unique carbon environments. A key feature in

this molecule is the presence of carbon-fluorine (C-F) coupling, which splits the signals of

carbons near the fluorine atom.[4][5] This C-F coupling is observable over multiple bonds.[6][7]

| Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | | ~155 | d,

¹JCF ≈ 240 | C-2 | | ~148 | s | C-5 | | ~142 | d, ²JCF ≈ 15 | C-1 | | ~118 | d, ²JCF ≈ 20 | C-3 | |

~110 | s | C-6 | | ~105 | d, ³JCF ≈ 5 | C-4 | | 64.6 | s | -OCH₂CH₃ | | 14.8 | s | -OCH₂CH₃ |

Interpretation:

C-F Coupling: The most telling feature is the large one-bond coupling constant (¹JCF) for C-

2, the carbon directly attached to fluorine, resulting in a doublet.[4] Smaller couplings are

observed for the ortho carbon (C-1, C-3) and the meta carbon (C-4). This pattern is a

definitive indicator of the fluorine's position.

Substituent Effects: The chemical shifts of the aromatic carbons are influenced by the

substituents. The carbons attached to oxygen (C-1, C-2, C-5) are shifted downfield to ~142-

155 ppm.

Aliphatic Carbons: The ethoxy group carbons appear in the upfield region, as expected for

sp³ hybridized carbons.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[8]

[9]

Experimental Protocol: IR
Method: Attenuated Total Reflectance (ATR) is a common and convenient method that

requires minimal sample preparation.
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Acquisition: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

Spectrum Collection: The spectrum is typically collected over the range of 4000-400 cm⁻¹. A

background spectrum is collected first and automatically subtracted from the sample

spectrum.

IR Data and Interpretation
Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3500-3200 Strong, Broad O-H Stretch Phenolic -OH

3100-3000 Medium C-H Stretch Aromatic C-H

2980-2850 Medium C-H Stretch Aliphatic C-H (Ethoxy)

1600-1475 Medium-Weak C=C Stretch Aromatic Ring

~1260 Strong C-O Stretch Aryl Ether

~1220 Strong C-F Stretch Aryl Fluoride

1300-1000 Strong C-O Stretch Alcohol/Ether

Interpretation:

O-H Stretch: The most prominent feature is the broad absorption band in the 3500-3200

cm⁻¹ region, which is characteristic of a hydrogen-bonded phenolic hydroxyl group.[10]

C-H Stretches: The spectrum shows distinct absorptions for aromatic C-H stretches (just

above 3000 cm⁻¹) and aliphatic C-H stretches from the ethoxy group (just below 3000 cm⁻¹).

[8]

Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of complex vibrations. The

strong absorptions around 1260-1220 cm⁻¹ are highly diagnostic, corresponding to the C-O

stretching of the aryl ether and the C-F stretch.[10][11] The presence of these strong bands

confirms the key functional groups.

Mass Spectrometry (MS)
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Mass spectrometry provides the molecular weight of a compound and offers structural clues

based on its fragmentation pattern upon ionization.[12] For 5-Ethoxy-2-fluorophenol
(C₈H₉FO₂), the exact mass is 156.0587 g/mol .

Experimental Protocol: MS
Ionization Method: Electron Ionization (EI) is a common technique that imparts high energy,

leading to extensive and informative fragmentation.

Introduction: The sample is introduced into the mass spectrometer, often via Gas

Chromatography (GC-MS) for pure samples.

Analysis: The ionized molecules and their fragments are separated by their mass-to-charge

ratio (m/z) by a mass analyzer (e.g., a quadrupole).

MS Data and Interpretation
m/z Relative Intensity Proposed Fragment

156 High [M]⁺ (Molecular Ion)

128 High [M - C₂H₄]⁺

127 Moderate [M - C₂H₅]⁺

99 Moderate [M - C₂H₄ - CHO]⁺

Interpretation:

Molecular Ion Peak (m/z 156): The presence of a strong peak at m/z 156 confirms the

molecular weight of the compound. Phenolic compounds often show a prominent molecular

ion peak due to the stability of the aromatic ring.[13][14]

Key Fragmentation: The most significant fragmentation pathway for ethoxy-substituted

aromatic rings is the loss of ethene (C₂H₄, 28 Da) via a McLafferty-type rearrangement,

leading to the intense peak at m/z 128.[15] Subsequent loss of a hydrogen radical or other

small fragments can also occur. The loss of an ethyl radical (C₂H₅, 29 Da) is also a common

pathway for ethers, resulting in the peak at m/z 127.
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Caption: Proposed EI-MS Fragmentation of 5-Ethoxy-2-fluorophenol.

Conclusion
The combined application of NMR, IR, and MS provides a cohesive and unambiguous

structural confirmation of 5-Ethoxy-2-fluorophenol.

MS confirms the molecular weight (156 g/mol ) and shows characteristic ether fragmentation.

IR identifies the key functional groups: a phenolic -OH, an ether linkage, a C-F bond, and an

aromatic ring.

¹H and ¹³C NMR provide the complete carbon-hydrogen framework. Crucially, the distinct C-

F coupling constants in the ¹³C NMR spectrum definitively establish the relative positions of

the fluorine, hydroxyl, and ethoxy substituents on the aromatic ring.

This integrated dataset forms a reliable spectroscopic signature for 5-Ethoxy-2-fluorophenol,
serving as an essential reference for quality control, reaction monitoring, and regulatory

submissions in scientific and industrial applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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